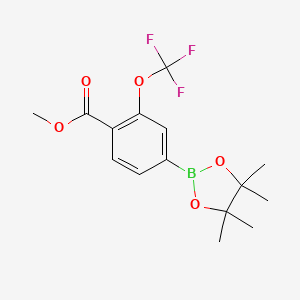

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate

CAS No.: 1242145-44-3

Cat. No.: VC2933137

Molecular Formula: C15H18BF3O5

Molecular Weight: 346.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242145-44-3 |

|---|---|

| Molecular Formula | C15H18BF3O5 |

| Molecular Weight | 346.11 g/mol |

| IUPAC Name | methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate |

| Standard InChI | InChI=1S/C15H18BF3O5/c1-13(2)14(3,4)24-16(23-13)9-6-7-10(12(20)21-5)11(8-9)22-15(17,18)19/h6-8H,1-5H3 |

| Standard InChI Key | ABQURIWFQPWOTQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC(F)(F)F |

Introduction

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate is a complex organic compound that incorporates a boronic acid pinacol ester moiety, which is crucial in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound combines the functional groups of a boronic ester with a trifluoromethoxy group, potentially enhancing its reactivity and versatility in chemical synthesis.

Synthesis

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate typically involves the preparation of the boronic acid pinacol ester moiety followed by its attachment to a suitably functionalized benzoate derivative. This process often requires careful control of reaction conditions to ensure the desired regioselectivity and yield.

Applications

Boronic esters like this compound are widely used in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of a trifluoromethoxy group can influence the electronic properties of the molecule, potentially affecting its reactivity and the outcomes of such reactions.

Related Compounds

-

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the trifluoromethoxy group but shares the boronic ester functionality. It is commonly used in Suzuki-Miyaura reactions and is available with high purity (>98%) .

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a pyrazole ring instead of a benzoate backbone and is used in similar cross-coupling reactions .

Research Findings

While specific research findings on Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate are not detailed in the provided sources, boronic esters in general have been extensively studied for their role in organic synthesis. The trifluoromethoxy group can significantly influence the compound's reactivity and stability, which may be a focus of ongoing research.

Data and Specifications

Given the lack of specific data on Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate in the provided sources, the following table summarizes the properties of a closely related compound for comparison:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume